molecular formula C4H6O6S B2665480 2-oxo-1,3-dioxolan-4-ylmethanesulfonate CAS No. 1935528-99-6

2-oxo-1,3-dioxolan-4-ylmethanesulfonate

Cat. No.: B2665480
CAS No.: 1935528-99-6
M. Wt: 182.15
InChI Key: BICWFTYESQRFIY-UHFFFAOYSA-N
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Description

2-oxo-1,3-dioxolan-4-ylmethanesulfonate is a chemical compound with the molecular formula C4H6O6S and a molecular weight of 182.15 g/mol . It is known for its unique structure, which includes a dioxolane ring and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,3-dioxolan-4-ylmethanesulfonate typically involves the reaction of 1,3-dioxolane-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,3-dioxolan-4-ylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted dioxolane compounds.

Scientific Research Applications

2-oxo-1,3-dioxolan-4-ylmethanesulfonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-1,3-dioxolan-4-ylmethanesulfonate involves its reactivity with nucleophiles and electrophiles. The dioxolane ring and methanesulfonate group provide sites for chemical interactions, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1,3-dioxolan-4-ylmethanesulfonate is unique due to the combination of the dioxolane ring and methanesulfonate group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICWFTYESQRFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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